molecular formula C16H17ClN2O3 B14879942 Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate

Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate

Cat. No.: B14879942
M. Wt: 320.77 g/mol
InChI Key: GJXAMEXRJFURKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chloropyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chloropyrimidine ring can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(benzyloxy)-6-fluoropyrimidine-4-carboxylate
  • Tert-butyl 5-(benzyloxy)-6-bromopyrimidine-4-carboxylate
  • Tert-butyl 5-(benzyloxy)-6-iodopyrimidine-4-carboxylate

Uniqueness

Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its fluorine, bromine, or iodine analogs .

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

tert-butyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O3/c1-16(2,3)22-15(20)12-13(14(17)19-10-18-12)21-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

GJXAMEXRJFURKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.